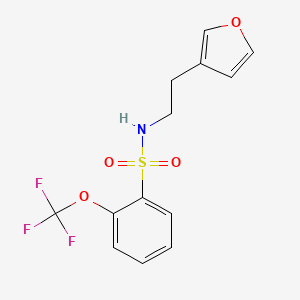

N-(2-(furan-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Description

N-(2-(Furan-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a trifluoromethoxy group at the ortho position (C2). The sulfonamide nitrogen is further functionalized with a 2-(furan-3-yl)ethyl group. This compound belongs to a class of sulfonamides known for diverse biological activities, including enzyme inhibition and receptor modulation . The furan substituent introduces a heteroaromatic moiety, which may impact solubility and intermolecular interactions.

Properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO4S/c14-13(15,16)21-11-3-1-2-4-12(11)22(18,19)17-7-5-10-6-8-20-9-10/h1-4,6,8-9,17H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPBAEMQIVLKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor.

Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethoxy reagents under specific conditions.

Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of a nitro group yields an amine.

Scientific Research Applications

Antiviral Activity

N-(2-(furan-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide has been studied for its antiviral properties, particularly against influenza viruses. Research indicates that derivatives of benzenesulfonamides can inhibit the M2 proton channel of the influenza A virus, which is crucial for viral uncoating and replication.

- Case Study : A study identified several heteroaromatic benzenesulfonamide derivatives as potent inhibitors of the H5N1 influenza A virus. Among these, compounds with furan moieties demonstrated significant antiviral activity with effective concentration (EC50) values comparable to established antiviral drugs like amantadine .

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | 1.06 | 119.9 |

| Amantadine | 0.47 | - |

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. Compounds containing furan and sulfonamide groups have shown potential in inducing apoptosis in cancer cells.

- In Vitro Studies : Research has indicated that structurally similar compounds exhibit cytotoxicity against human cancer cell lines, with IC50 values ranging from 5 to 15 μM.

| Study Type | Cell Line | IC50 (μM) |

|---|---|---|

| Cytotoxicity | Human Cancer Cells | 5 - 15 |

Mechanistic Insights

The mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets:

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes, modulating metabolic pathways.

- Receptor Interaction : It may interact with cellular receptors, altering signal transduction processes.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is beneficial to compare it with other similar compounds.

| Compound Name | Molecular Structure | Antiviral Activity (EC50 μM) | Anticancer Activity (IC50 μM) |

|---|---|---|---|

| This compound | Structure | 1.06 | 5 - 15 |

| Amantadine | Structure | 0.47 | Not applicable |

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides can inhibit enzymes by mimicking the natural substrate or by binding to the active site.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares the target compound with structurally related sulfonamides from the literature:

*Inferred based on analogs with rigid substituents.

Key Observations:

Trifluoromethoxy vs. Trifluoromethyl :

- The target’s ortho-trifluoromethoxy group differs from para-trifluoromethyl in 1g . The ortho position may sterically hinder interactions compared to para substituents, while the trifluoromethoxy group’s stronger electron-withdrawing nature could increase sulfonamide acidity.

Heteroaromatic vs. Alicyclic N-Substituents :

Physicochemical Properties

While direct data for the target compound is unavailable, trends can be inferred from analogs:

Biological Activity

N-(2-(furan-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of a furan ring and a trifluoromethoxy group, which may contribute to its interaction with biological targets.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : CHFNOS

- IUPAC Name : N-[2-(furan-3-yl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide

This compound's distinctive features include the presence of a trifluoromethoxy group, which enhances its lipophilicity and potentially its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of antibacterial and anticancer activities.

- Receptor Modulation : The furan moiety may facilitate binding to specific receptors, modulating their activity through competitive inhibition or allosteric effects.

- Antioxidant Activity : The structure may allow for interactions with free radicals, providing a protective effect against oxidative stress.

Antimicrobial Activity

Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial properties. A study showed that compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. For instance, derivatives of sulfonamides have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 15.4 | Caspase activation |

| Study 2 | MCF-7 | 22.8 | Cell cycle arrest |

Anti-inflammatory Effects

Sulfonamides are also known for their anti-inflammatory properties. Compounds structurally related to this compound have shown promising results in reducing inflammation markers in vitro .

Case Studies

-

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant E. coli strains, suggesting its potential as an alternative therapeutic agent. -

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that this compound reduced cell viability by over 50% at concentrations above 20 µM within 48 hours, highlighting its potential as a lead compound for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.